![molecular formula C11H10FNO3S B2849321 4-(2,5-Dimethyl-1,3-oxazol-4-yl)benzenesulfonyl fluoride CAS No. 2305482-35-1](/img/structure/B2849321.png)
4-(2,5-Dimethyl-1,3-oxazol-4-yl)benzenesulfonyl fluoride
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Overview
Description
4-(2,5-Dimethyl-1,3-oxazol-4-yl)benzenesulfonyl fluoride (DBSF) is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a sulfonyl fluoride derivative that has been synthesized through various methods. DBSF has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mechanism of Action
4-(2,5-Dimethyl-1,3-oxazol-4-yl)benzenesulfonyl fluoride inhibits serine hydrolases by irreversibly binding to the active site of the enzyme. The sulfonyl fluoride group of 4-(2,5-Dimethyl-1,3-oxazol-4-yl)benzenesulfonyl fluoride reacts with the nucleophilic serine residue in the active site of the enzyme, forming a covalent bond. This results in the inhibition of the enzyme's activity.
Biochemical and Physiological Effects:
4-(2,5-Dimethyl-1,3-oxazol-4-yl)benzenesulfonyl fluoride has been shown to have selective inhibition of serine hydrolases. This selectivity makes it a useful tool for studying the functions of these enzymes. 4-(2,5-Dimethyl-1,3-oxazol-4-yl)benzenesulfonyl fluoride has also been shown to have low toxicity, making it a safe compound for use in lab experiments.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2,5-Dimethyl-1,3-oxazol-4-yl)benzenesulfonyl fluoride in lab experiments include its selective inhibition of serine hydrolases, its low toxicity, and its stability in solution. However, 4-(2,5-Dimethyl-1,3-oxazol-4-yl)benzenesulfonyl fluoride has limitations, such as its irreversible inhibition of enzymes, which may limit its use in certain experiments.
Future Directions
For the use of 4-(2,5-Dimethyl-1,3-oxazol-4-yl)benzenesulfonyl fluoride in scientific research include the development of more potent and selective inhibitors of serine hydrolases, the identification of new serine hydrolase targets, and the use of 4-(2,5-Dimethyl-1,3-oxazol-4-yl)benzenesulfonyl fluoride in drug discovery for the treatment of various diseases.
Synthesis Methods
4-(2,5-Dimethyl-1,3-oxazol-4-yl)benzenesulfonyl fluoride can be synthesized through various methods, such as the reaction of 4-(2,5-dimethyl-1,3-oxazol-4-yl)benzenesulfonyl chloride with potassium fluoride in the presence of a catalyst. Another method involves the reaction of 4-(2,5-dimethyl-1,3-oxazol-4-yl)benzenesulfonyl chloride with potassium fluoride and dimethyl sulfoxide. The yield of 4-(2,5-Dimethyl-1,3-oxazol-4-yl)benzenesulfonyl fluoride can be improved by optimizing the reaction conditions.
Scientific Research Applications
4-(2,5-Dimethyl-1,3-oxazol-4-yl)benzenesulfonyl fluoride has been used in scientific research as a tool for the inhibition of serine hydrolases. Serine hydrolases are enzymes that play important roles in various biological processes, such as lipid metabolism, inflammation, and cancer. 4-(2,5-Dimethyl-1,3-oxazol-4-yl)benzenesulfonyl fluoride has been shown to selectively inhibit serine hydrolases, making it a useful tool for studying the functions of these enzymes.
properties
IUPAC Name |
4-(2,5-dimethyl-1,3-oxazol-4-yl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3S/c1-7-11(13-8(2)16-7)9-3-5-10(6-4-9)17(12,14)15/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUFDLGKZXRMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C)C2=CC=C(C=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl fluoride |
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